N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide
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Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in scientific research or industry.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process.Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).Scientific Research Applications
Cu-Catalyzed N-Arylation
N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide and related compounds have been explored for their utility in catalyzing N-arylation reactions. For instance, a study discovered that N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) acts as an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This method showcases excellent chemoselectivity between aryl iodides and bromides, along with a high tolerance for a wide range of functional groups, leading to diverse N-arylation products (Bhunia, De, & Ma, 2022).
Structural and Theoretical Analysis
Structural and theoretical analyses of N,N'-bis(pyridin-3-ylmethyl)oxalamide polymorphs have provided insights into their crystallization behavior and intermolecular interactions. These studies reveal significant details about their conformational polymorphs, emphasizing the role of hydrogen bonding in their supramolecular assembly. Computational chemistry has shown that molecules with syn and anti conformations have nearly identical energies, indicating flexible adaptation in various environments (Jotani et al., 2016).
Supramolecular Architecture
The crystal structure analysis of bis{4,4′-[oxalylbis(azanediyl)]dipyridinium} octamolybdate highlighted the formation of a three-dimensional supramolecular architecture. In this structure, amino and pyridinium groups of the N1,N2-di(pyridinium-4-yl)oxalamide cations are hydrogen bonded to the O atoms of centrosymmetric isopolyoxometalate β-[Mo8O26]4− anions. This arrangement demonstrates the potential of such compounds in forming complex supramolecular networks (Qin, Dong, Li, & Gong, 2010).
Ligand Efficiency in Metal Catalysis
Research on N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has shown it to be an effective ligand for copper-catalyzed coupling reactions. This compound significantly enhances the efficiency of coupling between (hetero)aryl halides and 1-alkynes, underlining the critical role of oxalamide derivatives in facilitating metal-catalyzed organic transformations (Chen, Li, Xu, & Ma, 2023).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Future Directions
This involves discussing potential future research directions, such as further studies to understand the compound’s properties, potential applications, etc.
Please note that this is a general outline and the specific details would depend on the particular compound being studied. For “N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide”, more specific information would require further research or experimental studies.
properties
IUPAC Name |
N'-pyridin-3-yl-N-(thiophen-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-11(14-6-9-3-5-18-8-9)12(17)15-10-2-1-4-13-7-10/h1-5,7-8H,6H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKUSUNTDFAMKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide |
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